2-(2-Bromophenoxy)-N,4-dimethylaniline
Description
2-(2-Bromophenoxy)-N,4-dimethylaniline is a brominated aromatic amine featuring a phenoxy group substituted with bromine at the ortho position and dimethylamino and methyl groups on the aniline ring. Its molecular structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, influencing its electronic properties, solubility, and reactivity.
Properties
CAS No. |
832734-11-9 |
|---|---|
Molecular Formula |
C14H14BrNO |
Molecular Weight |
292.17 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N,4-dimethylaniline |
InChI |
InChI=1S/C14H14BrNO/c1-10-7-8-12(16-2)14(9-10)17-13-6-4-3-5-11(13)15/h3-9,16H,1-2H3 |
InChI Key |
YNPDVCSEOIIJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenoxy)-N,4-dimethylaniline typically involves the reaction of 2-bromophenol with N,4-dimethylaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenoxy)-N,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding quinones or phenolic compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-(2-Bromophenoxy)-N,4-dimethylaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-N,4-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Phenoxy Anilines
Key Compounds:
- N-(2-(2-Bromophenoxy)phenyl)acetamide (5a) ()
- N-(2-(2-Chlorophenoxy)phenyl)acetamide (5a') ()
- N-(2-(2-Fluorophenoxy)phenyl)acetamide (5a'') ()
| Property | 5a (Br) | 5a' (Cl) | 5a'' (F) |
|---|---|---|---|
| Yield | 92% | 96% | 87% |
| Halogen Size | Large (Br) | Medium (Cl) | Small (F) |
| Electronic Effects | Strong -I, +M | Moderate -I | Weak -I, +M |
| Reactivity | Slower due to steric bulk | Faster vs. Br | Fastest |
Analysis :
The bromo derivative (5a) exhibits a slightly lower yield compared to the chloro analog (5a'), likely due to bromine’s larger atomic radius, which increases steric hindrance during synthesis . Fluorine’s smaller size and strong electronegativity may lead to faster reaction kinetics but lower yield stability in polar solvents .
Brominated N,N-Dimethylanilines
Key Compounds:
| Property | 2-Bromo-N,N-dimethylaniline | 4-Bromo-N,N-dimethylaniline | 2-Bromo-4,6-dimethylaniline |
|---|---|---|---|
| Melting Point (°C) | 53–55 | 53–55 | 43–47 |
| Boiling Point (°C) | 263–265 | Not reported | Not reported |
| Substituent Position | Bromine at ortho | Bromine at para | Bromine at ortho, methyl at para/ortho |
Analysis :
The position of bromine significantly affects physical properties. The para-substituted 4-bromo-N,N-dimethylaniline has a higher symmetry, leading to stronger crystal packing and a melting point similar to the ortho isomer. However, the 2-bromo-4,6-dimethylaniline’s lower melting point (43–47°C) highlights how additional methyl groups disrupt intermolecular forces .
Phenoxyethylamine Derivatives
Key Compound:
- 2-(4-Bromophenoxy)-N,N-dimethylethylamine ()
| Property | 2-(2-Bromophenoxy)-N,4-dimethylaniline | 2-(4-Bromophenoxy)-N,N-dimethylethylamine |
|---|---|---|
| Molecular Weight | ~292.15 (estimated) | 244.13 |
| Backbone Structure | Aniline with phenoxy | Ethylamine with phenoxy |
| Basicity | Lower (aromatic amine) | Higher (aliphatic amine) |
Analysis: Replacing the aniline ring with an ethylamine group increases basicity due to the aliphatic nitrogen’s greater lone pair availability. The ethylamine derivative’s lower molecular weight (244.13 vs. ~292.15) also enhances solubility in non-polar solvents .
Brominated Diphenyl Ether Analogs
Key Compound:
| Property | This compound | 4-Bromo-N-phenylaniline |
|---|---|---|
| Structure | Phenoxy-aniline with dimethyl groups | Simple bromoaniline |
| Applications | Potential intermediates in agrochemicals | Flame retardant analogs |
| Crystallinity | Likely lower (amorphous) | Orthorhombic (Pccn) |
Analysis: The absence of a phenoxy group in 4-bromo-N-phenylaniline simplifies its crystal structure (orthorhombic, Pccn), whereas the target compound’s bulky substituents may reduce crystallinity.
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